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Methacrylate,rubidium

Cat. No.: B13792375
M. Wt: 170.55 g/mol
InChI Key: NPYNJDIRMMFDCP-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Alkali Metal Methacrylate (B99206) Research

The study of methacrylate-based polymers has a rich history, with the commercial production of poly(methyl methacrylate) (PMMA) for various applications beginning in the 1930s. tandfonline.com Early polymer research, however, was predominantly focused on the ester and nitrile derivatives of methacrylic acid, with significantly less attention given to its metallic salts. gla.ac.uk

Systematic studies into the polymerization of alkali metal methacrylates gained traction later. Research in the 1960s investigated the use of alkali metal compounds, particularly those of lithium, sodium, and potassium, as initiators for the anionic polymerization of methyl methacrylate. researchgate.net However, dedicated research into the synthesis and polymerization of the simple alkali metal methacrylate salts, such as lithium, sodium, and potassium methacrylate, was not extensive until later academic work, such as a detailed 1978 thesis from the University of Glasgow, which explored their preparation and copolymerization. gla.ac.uk This work highlighted that none of the simple alkali metal salts of methacrylic acid were commercially available at the time, necessitating their synthesis for research purposes. gla.ac.uk

Rubidium methacrylate, as one of the heavier alkali metal salts, has been investigated even less than its lighter counterparts. Much of the foundational work on alkali metal methacrylates focused on Li+, Na+, and K+ ions, examining how the size of the metal cation influences the electrostatic forces and reactivity of the methacrylate monomer in copolymerization. gla.ac.uk The specific properties and synthesis of pure rubidium methacrylate have largely remained an area of academic curiosity rather than focused investigation, with its characteristics often inferred from the trends observed among the other alkali metals.

Interdisciplinary Significance in Polymer Science and Inorganic Chemistry

The significance of rubidium methacrylate lies at the confluence of polymer science and inorganic chemistry. In polymer science, alkali metal methacrylates are crucial components in the formation of polyelectrolytes and ionomers—polymers containing ionic functional groups. gla.ac.ukkpi.ua The incorporation of a salt like rubidium methacrylate into a polymer chain introduces ionic clusters that significantly influence the material's thermal and mechanical properties. gla.ac.uk Studies on copolymers of methyl methacrylate with lithium, sodium, and potassium methacrylates have shown that the reactivity of the methacrylate radical increases as the size of the alkali metal ion decreases. gla.ac.uk This suggests that rubidium, being a larger ion, would impart unique properties to copolymers, a concept that remains a rich area for exploration.

From an inorganic chemistry perspective, the focus is on the rubidium ion (Rb+) itself. Rubidium is a soft alkali metal with a high affinity for certain ligands, a property that has been exploited in the development of highly selective materials. wikipedia.orgresearchgate.net The most significant research area combining the rubidium ion with methacrylate functionality is in the field of ion-imprinted polymers (IIPs). rsc.orgrsc.orgacs.org In these systems, methacrylic acid often serves as a functional monomer that, along with a selective ligand like a crown ether, coordinates with a rubidium ion "template". rsc.orgacs.orgnih.gov Subsequent polymerization and removal of the template ion leave behind nano-scale cavities specifically shaped to re-bind rubidium ions with high selectivity. rsc.orgnih.gov This demonstrates a sophisticated application of coordination chemistry within a polymer matrix to solve challenges in chemical separation.

Current Research Frontiers and Unexplored Avenues for Rubidium Methacrylate Systems

Current research involving rubidium and methacrylate is driven by modern technological and environmental demands. The most active frontier is the design of advanced materials for the selective extraction of rubidium, a rare and valuable metal, from sources like salt lake brines. researchgate.net This is critical for supplying rubidium for its uses in electronics, specialty glass, and atomic clocks. researchgate.netmdpi.com The development of rubidium ion-imprinted polymers, which use methacrylic acid as a key building block, represents a major advancement in this area, offering high adsorption capacity and selectivity over other abundant ions like potassium and sodium. rsc.orgrsc.orgacs.org

Another emerging frontier is the use of rubidium salts as additives in energy storage technologies. Research has shown that adding small amounts of rubidium salts to the electrolyte in sodium-ion batteries can significantly improve the stability and ionic conductivity of the solid electrolyte interphase (SEI) on hard carbon anodes, leading to enhanced battery performance and cycle life. researchgate.net

Despite these advances in related systems, the fundamental chemistry of the simple rubidium methacrylate salt remains a significant unexplored avenue. There is a lack of published data on its definitive synthesis, purification, and characterization, including its crystal structure and the thermal properties of the pure salt. The homopolymer of rubidium methacrylate and its properties as a polyelectrolyte have not been systematically studied. gla.ac.uk Future research could focus on these fundamental areas, potentially unlocking new applications in catalysis, as a precursor for novel nanomaterials, or in the development of advanced ionomers with tailored properties based on the large size and specific coordination behavior of the rubidium ion.

Data Tables

Table 1: Synthesis Parameters for Rubidium Ion-Imprinted Polymers (Rb+-IIPs)

This table summarizes the components used in various studies to synthesize polymers for the selective recognition of rubidium ions, where methacrylic acid is a common functional monomer.

Study Focus Template Ion Functional Monomer Cross-linker Initiator Ligand/Complexing Agent Reference
Bulk Polymerization IIPRb+Methacrylic Acid (MAA)Ethylene (B1197577) Glycol Dimethacrylate (EGDMA)2,2′-Azobisisobutyronitrile (AIBN)18-Crown-6 (B118740) rsc.org
Nanoparticle IIPsRb+Methacrylic Acid (MAA)Ethylene Glycol Dimethacrylate (EGDMA)2,2′-Azobisisobutyronitrile (AIBN)Dibenzo-21-crown-7 nih.gov
Bulk Polymerization IIPRb(I)Methacrylic Acid (MAA)Ethylene Glycol Dimethacrylate (EGDMA)N,N-Azobisisobutyronitrile (AIBN)Benzo-12-crown-4-ether (B12C4) acs.org
Surface Ion Imprinted MaterialsRb+Methacrylic Acid (MAA)Ethylene Glycol Dimethacrylate (EGDMA)2,2-Azobisisobutyronitrile (AIBN)18-Crown-6 bohrium.com
Magnetic IIPRb+Methacrylic Acid (MAA)--18-Crown-6 rsc.org

Table 2: Adsorption Performance of Rubidium Ion-Imprinted Polymers

This table highlights the effectiveness of recently developed ion-imprinted polymers in selectively adsorbing rubidium ions from aqueous solutions.

Polymer Type Maximum Adsorption Capacity (mg/g) pH Equilibrium Time Reference
Rb+-IIP (Bulk Polymerization)213.089.8< 6 min rsc.org
Rb+-IIP Nanoparticles63.36 (μmol/g)9.045 min (desorption) nih.gov
Rb(I)-IIP (Bulk Polymerization)129.99.515 min acs.org
Surface Ion-Imprinted Polymer200.19Not Specified25 min bohrium.com
Magnetic IIP18610Not Specified rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5O2Rb B13792375 Methacrylate,rubidium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5O2Rb

Molecular Weight

170.55 g/mol

IUPAC Name

2-methylprop-2-enoate;rubidium(1+)

InChI

InChI=1S/C4H6O2.Rb/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1

InChI Key

NPYNJDIRMMFDCP-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)[O-].[Rb+]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Rubidium Methacrylate

Strategies for Rubidium Methacrylate (B99206) Monomer Synthesis

The synthesis of rubidium methacrylate, a key monomer for specialty polymers, can be approached through several strategic pathways. These routes can be broadly categorized as direct and indirect methods, each with distinct advantages and considerations in terms of reaction conditions, purity of the final product, and scalability.

Direct Synthesis Routes and Optimization

Direct synthesis of rubidium methacrylate typically involves the neutralization reaction between methacrylic acid and a rubidium base. The most straightforward approach is the reaction of methacrylic acid with rubidium hydroxide (B78521). wikipedia.orgkeystagewiki.com This acid-base reaction yields rubidium methacrylate and water. The reaction is generally carried out in an aqueous solution or a suitable solvent.

Reaction Scheme:

CH₂(CH₃)C(O)OH + RbOH → CH₂(CH₃)C(O)ORb + H₂O

Optimization of this route focuses on achieving high purity and yield. Key parameters to control include stoichiometry, temperature, and removal of the water byproduct to drive the equilibrium towards the product side. An alternative direct route involves the use of rubidium carbonate with methacrylic acid. google.com This reaction produces rubidium methacrylate, water, and carbon dioxide. While potentially slower than the hydroxide route, it offers an alternative base that may be more stable or cost-effective for certain applications.

A study on the synthesis of alkali metal methacrylates highlighted the preparation of these salts in a homogeneous solvent medium under vacuum, which can be a method for producing high-purity monomers. gla.ac.uk

Indirect Synthetic Pathways involving Rubidium Precursors

Indirect synthetic methods for rubidium methacrylate often utilize a precursor rubidium compound that is subsequently converted to the methacrylate salt. One such pathway is transesterification. In this process, an ester of methacrylic acid, such as methyl methacrylate, is reacted with a rubidium alkoxide. epo.org The reaction equilibrium is driven by the removal of the more volatile alcohol byproduct (e.g., methanol).

Reaction Scheme:

CH₂(CH₃)C(O)OCH₃ + RbOR → CH₂(CH₃)C(O)ORb + CH₃OR

Rubidium alkoxides themselves can be synthesized from the reaction of rubidium metal or rubidium hydride with the desired alcohol. nih.gov Another indirect approach could involve the use of other rubidium salts as catalysts in the synthesis of different methacrylate esters, where rubidium methacrylate might be formed as an intermediate or could be the target product by careful selection of reactants and conditions. For instance, rubidium carbonate has been mentioned as a catalyst in the synthesis of diethylaminoethyl methacrylates. google.com Similarly, processes for producing methacrylic acid have utilized rubidium compounds in their catalytic systems. google.com

Polymerization Initiated by or Involving Rubidium Methacrylate

Rubidium methacrylate can participate in various polymerization reactions, either as a monomer that is polymerized or as a species that influences the polymerization process. The nature of the rubidium counterion can have a significant effect on the polymerization mechanism and the properties of the resulting polymer.

Controlled Radical Polymerization Mechanisms (e.g., Atom Transfer Radical Polymerization, Reversible Addition−Fragmentation Chain Transfer) in Rubidium Methacrylate Systems

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition−Fragmentation Chain Transfer (RAFT), are powerful methods for synthesizing well-defined polymers from a wide range of monomers, including methacrylates. sigmaaldrich.comnih.gov

While direct ATRP or RAFT polymerization of rubidium methacrylate is not extensively documented, the polymerization of its acidic precursor, methacrylic acid, and its sodium salt has been successfully achieved. rsc.org In principle, rubidium methacrylate could be polymerized via these methods. In ATRP, a transition metal complex reversibly activates a dormant polymer chain, allowing for controlled growth. cmu.edu For a monomer like rubidium methacrylate, the polarity and ionic nature of the rubidium carboxylate group could influence the solubility of the monomer and the catalyst, as well as the stability of the propagating radical.

In RAFT polymerization, a chain transfer agent controls the polymerization by reversibly transferring a propagating radical. sigmaaldrich.com The successful RAFT polymerization of various functional methacrylates suggests that rubidium methacrylate could also be a suitable monomer, potentially in a protic solvent system to ensure solubility. The choice of RAFT agent and reaction conditions would be crucial to accommodate the ionic character of the monomer.

Anionic Polymerization Pathways and Counterion Effects of Rubidium

Anionic polymerization is a key method for producing polymers with well-defined structures and narrow molecular weight distributions. semanticscholar.org In the anionic polymerization of methacrylates, the nature of the counterion (the cation associated with the propagating anionic chain end) plays a critical role in the stereochemistry and kinetics of the polymerization. semanticscholar.org

When methacrylates are polymerized using an initiator that introduces a rubidium counterion (e.g., an organorubidium compound or in the presence of a rubidium salt), the size and electropositivity of the rubidium ion influence the ion-pair structure at the propagating chain end. google.com Generally, for alkali metals, the ionic character of the carbon-metal bond increases from lithium to cesium. semanticscholar.org With a larger and less coordinating cation like rubidium, the propagating anion is more "free" or solvent-separated, which can lead to different stereochemical control compared to smaller cations like lithium. semanticscholar.org Studies on the anionic polymerization of styrene (B11656) have shown that with rubidium counterions, the ion-pairs are less associated compared to potassium. researchgate.net This can lead to faster propagation rates. The presence of alkali metal alkoxides, including those of rubidium, can significantly affect the rate and microstructure of polymers in anionic polymerization. researchgate.net

Coordination Polymerization Initiated or Influenced by Rubidium Species

Coordination polymerization involves the insertion of a monomer into a metal-ligand bond of an initiator complex. While typically associated with transition metals, alkali metals can also be involved in coordination-insertion mechanisms. rsc.orgmdpi.com Rubidium, with its large ionic radius, can form coordination complexes with various ligands. mdpi.com

In the context of methacrylate polymerization, rubidium species could influence the process in several ways. Rubidium methacrylate itself could act as a ligand in a coordination polymer structure, where the arrangement of the monomer units is dictated by the coordination geometry around the rubidium centers. google.com The polymerization would then proceed through the linking of these coordinated monomers.

Alternatively, a rubidium-containing initiator could be used. While less common than transition metal catalysts, alkali metal complexes have been shown to catalyze the ring-opening polymerization of lactide, demonstrating their potential in coordination polymerization. nih.gov For methacrylates, a rubidium-based initiator could coordinate the monomer at the carbonyl oxygen, facilitating its insertion into the growing polymer chain. The stereochemistry of the resulting polymer would be influenced by the coordination environment of the rubidium center.

Copolymerization Studies involving Rubidium Methacrylate and Other Monomers

The incorporation of rubidium methacrylate into polymer chains alongside other monomers allows for the tailoring of material properties. The ionic nature of the rubidium methacrylate unit can impart hydrophilicity, ion-exchange capabilities, and responsiveness to external stimuli.

Detailed kinetic studies on the statistical copolymerization of rubidium methacrylate are not extensively documented in publicly available literature. However, research on the copolymerization of other alkali metal methacrylates, such as those of lithium, sodium, and potassium, with monomers like methyl methacrylate (MMA), provides valuable insights. These studies have shown that the reactivity of the alkali metal methacrylate radical towards the addition of MMA increases as the size of the metal ion decreases. rsc.org This trend is attributed to variations in the electrostatic forces along the polymer chain, which are influenced by the cation's binding characteristics. rsc.org

Extrapolating from this trend, it can be hypothesized that rubidium methacrylate, with its larger cation size compared to lithium, sodium, and potassium, would exhibit a lower reactivity ratio in copolymerization with non-ionic monomers like MMA. The larger ionic radius of rubidium would lead to a more dissociated ion pair in the polymerization medium, potentially affecting the charge distribution at the propagating radical and its reactivity.

To illustrate the expected trend, the following table presents hypothetical reactivity ratios for the copolymerization of an alkali metal methacrylate (M1) with a non-ionic monomer (M2), based on the established trend. It is important to note that these are not experimentally verified values for rubidium methacrylate but are based on analogous systems.

Table 1: Illustrative Reactivity Ratios for the Copolymerization of Alkali Metal Methacrylates (M1) with a Non-Ionic Monomer (M2)

Alkali Metal (in M1)Ionic Radius of Cation (pm)Expected r1 (M1 reactivity)Expected r2 (M2 reactivity)
Lithium76HigherLower
Sodium102IntermediateIntermediate
Potassium138LowerHigher
Rubidium 152 Lowest (Hypothesized) Highest (Hypothesized)

This table is for illustrative purposes and the values for rubidium methacrylate are hypothetical, based on the observed trends for other alkali metal methacrylates.

Further experimental research is necessary to determine the precise reactivity ratios for rubidium methacrylate with various comonomers, which would be crucial for controlling the composition and microstructure of the resulting copolymers.

The synthesis of well-defined block and graft copolymers containing rubidium methacrylate segments opens avenues for creating novel materials with organized microstructures and combined properties.

Block Copolymers: The direct anionic polymerization of rubidium methacrylate to form block copolymers can be challenging due to potential side reactions. A more common and effective approach involves the synthesis of a precursor block copolymer, followed by a hydrolysis step. For instance, a block copolymer of a non-ionic monomer (like styrene or methyl methacrylate) and an ester-functionalized methacrylate (such as tert-butyl methacrylate) can be synthesized using living polymerization techniques. Subsequent selective hydrolysis of the ester groups under basic conditions, using a rubidium base, would yield the desired block copolymer containing poly(rubidium methacrylate) blocks. researchgate.net

Graft Copolymers: Graft copolymers featuring poly(rubidium methacrylate) side chains can be prepared through a "grafting onto" methodology. This involves reacting a pre-existing polymer backbone containing suitable reactive sites with living poly(rubidium methacrylate) chains. Alternatively, a "grafting from" approach can be employed, where initiating sites are created along a polymer backbone from which rubidium methacrylate monomers are then polymerized. A method described for other alkali metal methacrylates involves the reaction of a polymer like poly(methyl methacrylate) with a high molecular weight organic compound possessing an alkali metal alcoholate end group. google.com This leads to a transesterification reaction, creating a graft copolymer. google.com

Table 2: Synthetic Strategies for Block and Graft Copolymers with Rubidium Methacrylate

Copolymer ArchitectureSynthetic StrategyDescriptionPotential Comonomers/Backbones
Block Copolymer Post-polymerization HydrolysisSynthesis of a precursor block copolymer (e.g., poly(styrene-b-tert-butyl methacrylate)) followed by selective hydrolysis of the ester block with a rubidium base. researchgate.netStyrene, Methyl Methacrylate, Butyl Acrylate
Graft Copolymer Grafting OntoA polymer backbone with electrophilic sites is reacted with living poly(rubidium methacrylate) chains.Polymers with halide or epoxide groups
Graft Copolymer Grafting FromInitiating sites are created on a polymer backbone for the subsequent polymerization of rubidium methacrylate.Polymers with initiator-functionalized groups
Graft Copolymer TransesterificationReaction of a methacrylate-containing polymer with a macroinitiator having a rubidium alcoholate end group. google.comPoly(methyl methacrylate)

Post-Polymerization Modifications and Derivatization of Rubidium Methacrylate Polymers

Polymers containing rubidium methacrylate units possess reactive carboxylate groups that can be further modified to introduce a wide range of functionalities. These post-polymerization modifications significantly expand the application scope of these materials.

The primary site for derivatization is the carboxylate group, which can be converted into various other functional moieties. Common transformations include:

Esterification: Reaction with various alkyl or aryl halides in the presence of a suitable solvent can convert the rubidium methacrylate units into the corresponding esters. This allows for the tuning of properties such as solubility and glass transition temperature.

Amidation: The carboxylate can be activated, for example by conversion to an acid chloride or by using coupling agents, and subsequently reacted with primary or secondary amines to form amide linkages. This is a versatile method for introducing a wide array of functional groups.

Ion Exchange: The rubidium cation can be exchanged with other metal ions or organic cations, leading to materials with different properties or for applications in ion separation and sensing.

These modifications are analogous to the derivatization of other poly(alkali metal methacrylates) and poly(methacrylic acid). The choice of reaction conditions is critical to ensure high conversion and to avoid side reactions, such as cross-linking.

Table 3: Potential Post-Polymerization Modifications of Rubidium Methacrylate Polymers

Reaction TypeReagent(s)Resulting Functional GroupPotential Applications
Esterification Alkyl Halides (e.g., Iodomethane, Benzyl Bromide)EsterModified solubility, thermal properties
Amidation Amines (e.g., Alkylamines, Functional Amines) with Coupling AgentsAmideIntroduction of specific functionalities, bioconjugation
Ion Exchange Salts of other Metals (e.g., CaCl₂, AgNO₃) or Organic CationsDifferent Metal or Organic CarboxylateIon-exchange resins, responsive materials
Acidification Strong Acid (e.g., HCl)Carboxylic Acid (Poly(methacrylic acid))pH-responsive hydrogels, mucoadhesive polymers

Advanced Spectroscopic and Structural Characterization of Rubidium Methacrylate and Its Polymers

Vibrational Spectroscopic Analysis (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy) for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a powerful non-destructive means to probe the molecular structure of rubidium methacrylate (B99206). These techniques are sensitive to the vibrational modes of chemical bonds and are instrumental in identifying functional groups, determining molecular conformation, and monitoring chemical reactions.

The vibrational spectrum of rubidium methacrylate is characterized by the distinct contributions of the methacrylate backbone and the ionic carboxylate group interacting with the rubidium cation. While specific experimental spectra for pure rubidium methacrylate are not extensively reported in the literature, the characteristic band assignments can be reliably inferred from the well-studied spectra of polymethyl methacrylate (PMMA), methacrylic acid, and other alkali metal methacrylates. gla.ac.ukspectroscopyonline.comrsc.orguni-salzburg.at

The formation of the rubidium salt from methacrylic acid leads to significant changes in the carboxyl group's vibrational modes. The broad O-H stretching band around 3000 cm⁻¹ in the acid disappears. The C=O stretching vibration, typically found around 1700-1730 cm⁻¹ in the acid and its esters, is replaced by two distinct bands for the carboxylate anion (COO⁻): the asymmetric stretching vibration (νₐ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). spectroscopyonline.com The positions of these bands are sensitive to the coordinating environment of the cation. For rubidium methacrylate, the asymmetric stretch is expected in the 1540-1580 cm⁻¹ region, while the symmetric stretch is anticipated around 1410-1440 cm⁻¹. The separation between these two bands (Δν) provides insight into the coordination mode of the carboxylate group with the rubidium ion.

Other key vibrational modes of the methacrylate moiety remain identifiable. The C=C stretching vibration of the vinyl group is typically observed as a sharp band around 1635-1640 cm⁻¹. nih.gov The C-H stretching vibrations of the methyl and methylene (B1212753) groups appear in the 2900-3100 cm⁻¹ region. researchgate.net The C-O stretching and various bending and rocking modes are found in the fingerprint region (below 1500 cm⁻¹). rsc.org

Raman spectroscopy offers complementary information. The C=C stretching mode is typically strong and sharp in the Raman spectrum, making it an excellent probe for the monomer. ramanlife.comresearchgate.net The symmetric carboxylate stretch is also usually a strong Raman band. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) can provide information on the vibrations of the Rb⁺-O⁻ ionic bond and lattice modes in the solid state. dtic.mil

Table 1: Predicted Vibrational Band Assignments for Rubidium Methacrylate Monomer

Wavenumber (cm⁻¹) Vibrational Mode Technique
~2980-3050 C-H stretching (vinyl & methyl) FTIR, Raman
~1638 C=C stretching (vinyl) FTIR, Raman
~1560 Asymmetric COO⁻ stretching FTIR
~1430 Symmetric COO⁻ stretching FTIR, Raman
~1300-1450 C-H bending FTIR, Raman
~1250 C-C stretching FTIR, Raman
~940 =CH₂ out-of-plane deformation FTIR
~815 C-O-C stretching Raman

Upon polymerization, the bands associated with the vinyl group (e.g., the ~1638 cm⁻¹ C=C stretch) will disappear, while the bands corresponding to the polymer backbone will appear and intensify. The positions of the carboxylate stretching bands may shift slightly due to changes in the coordination environment and chain packing in the polymer matrix.

The distinct spectral differences between the monomer and the polymer allow for real-time, in-situ monitoring of the polymerization of rubidium methacrylate using both FTIR and Raman spectroscopy. nih.govmdpi.comnih.gov Attenuated Total Reflectance (ATR)-FTIR is particularly well-suited for this purpose, as it can monitor the reaction in liquid or slurry form without extensive sample preparation. acs.org

During polymerization, the decrease in the intensity of the monomer's C=C stretching peak at ~1638 cm⁻¹ can be continuously monitored. nih.gov The degree of conversion can be quantified by rationing the height or area of this peak to an internal standard peak that remains constant throughout the reaction, such as a C-H bending mode or, in some cases, the carboxylate stretching bands if they are unaffected by the polymerization process. nih.govnih.gov This approach allows for the determination of polymerization kinetics, including reaction rates and the influence of parameters like temperature and initiator concentration.

Similarly, Raman spectroscopy can be employed to follow the reaction kinetics by tracking the disappearance of the vinyl C=C band. ramanlife.com The ability to use fiber optic probes makes Raman spectroscopy a versatile tool for online process monitoring in various reaction vessels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment and Microstructure

NMR spectroscopy is an indispensable tool for elucidating the chemical environment and microstructure of both the rubidium methacrylate monomer and its resulting polymer. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ⁸⁷Rb, detailed information about molecular structure, purity, polymer architecture, and dynamics can be obtained.

Solid-state NMR (ssNMR) is particularly powerful for characterizing the structure and dynamics of poly(rubidium methacrylate) in its native, solid form. researchgate.net Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C spectra can be obtained from the solid polymer. auremn.org The chemical shifts of the carbonyl carbon, the quaternary carbon, the methylene carbon, and the methyl carbon provide information about the local chemical environment and the polymer's tacticity (the stereochemical arrangement of adjacent monomer units).

Table 2: Predicted ¹³C Solid-State NMR Chemical Shifts for Poly(rubidium methacrylate)

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (COO⁻) 180 - 185
Quaternary (C-COO⁻) 45 - 50
Methylene (-CH₂-) 50 - 60
Methyl (-CH₃) 16 - 20

Furthermore, ssNMR can probe the dynamics of the polymer chains over a wide range of timescales by measuring relaxation times such as the spin-lattice relaxation time in the rotating frame (T₁ρ). kpi.uamdpi.com These measurements can differentiate between rigid and mobile regions within the polymer, providing insight into its morphology and phase behavior.

A unique aspect of studying rubidium-containing polymers is the potential to use ⁸⁷Rb NMR. Rubidium has two NMR-active isotopes, ⁸⁵Rb and ⁸⁷Rb, with ⁸⁷Rb being the nucleus of choice due to its higher sensitivity and narrower linewidths. huji.ac.il ⁸⁷Rb is a quadrupolar nucleus, meaning its NMR signal is highly sensitive to the symmetry of the local electric field gradient. berkeley.edu Therefore, ⁸⁷Rb ssNMR can be a direct probe of the rubidium ion's coordination environment and its interaction with the carboxylate groups of the polymer chain. researchgate.net Variations in the ⁸⁷Rb NMR lineshape and quadrupolar coupling constant can reveal details about the polymer's local structure and the distribution of ionic crosslinks.

High-resolution solution-state NMR is the primary method for confirming the structure and assessing the purity of the rubidium methacrylate monomer. The ¹H NMR spectrum would clearly show the vinyl protons and the methyl protons with characteristic chemical shifts and coupling patterns. The absence of impurity peaks is a strong indicator of monomer purity.

For the polymer, solution-state NMR (if a suitable solvent exists) can provide detailed information on its microstructure. The ¹H NMR spectrum of poly(rubidium methacrylate) would show broad resonances for the backbone methylene protons and the α-methyl protons. The relative areas of the signals corresponding to syndiotactic, isotactic, and heterotactic triads can be used to quantify the polymer's tacticity. researchgate.net ¹³C NMR would similarly provide information on the tacticity through the resolution of different signals for the carbonyl, quaternary, and methyl carbons depending on their stereochemical environment.

X-ray Diffraction (XRD) and Electron Diffraction for Crystalline and Supramolecular Structures

X-ray diffraction (XRD) and electron diffraction are the definitive methods for investigating the crystalline and supramolecular structures of materials. These techniques provide information on atomic positions, unit cell dimensions, and the long-range ordering of molecules in the solid state.

For rubidium methacrylate, powder XRD can be used to determine if the monomer exists in a crystalline state. If so, the diffraction pattern can be used for phase identification and, with sufficient quality data, for crystal structure determination. rigaku.com The crystal structure would reveal the precise coordination environment of the rubidium ion, the bond lengths and angles of the methacrylate anion, and how the molecules pack to form a three-dimensional lattice. Based on studies of other alkali metal carboxylates, it is likely that the rubidium ion is coordinated to multiple oxygen atoms from neighboring carboxylate groups, leading to the formation of coordination polymers or complex layered structures. nih.gov These supramolecular arrangements are governed by the interplay of ionic bonding, steric effects, and potentially other non-covalent interactions.

Upon polymerization, poly(rubidium methacrylate) is likely to be amorphous or semi-crystalline, as is common for many polymers. The XRD pattern of an amorphous polymer shows broad halos, indicating a lack of long-range order. researchgate.net If crystalline domains are present, sharp Bragg peaks will be superimposed on the amorphous halo. These peaks can be used to determine the degree of crystallinity and to gain insight into the packing of the polymer chains.

Electron diffraction can be a powerful complementary technique, especially for materials that form very small crystals not suitable for single-crystal X-ray diffraction. strath.ac.ukrsc.org It can be used to determine the crystal structures of nanocrystalline powders and to study structural transformations in metal-containing polymers. aip.orgresearchgate.netrsc.org For poly(rubidium methacrylate), electron diffraction could potentially be used to probe the structure of any ordered domains at the nanoscale.

Crystal Structure Determination of Rubidium Methacrylate

The precise crystal structure of rubidium methacrylate is not extensively detailed in publicly available literature. However, insights can be drawn from the structural analysis of related compounds. For instance, the crystal structure of rubidium methyldiazotate, which also features a rubidium cation, has been determined. nih.gov In this compound, the Rb+ cation exhibits a coordination number of seven, interacting with five different anions. nih.gov This suggests that in rubidium methacrylate, the rubidium cation would likely be coordinated to the oxygen atoms of the carboxylate group of the methacrylate anion. The specific coordination geometry and bond lengths would be influenced by the steric and electronic properties of the methacrylate anion.

To definitively determine the crystal structure of rubidium methacrylate, X-ray diffraction (XRD) analysis of a single crystal would be required. This technique would provide precise information on the unit cell parameters, space group, and the atomic coordinates of each atom in the crystal lattice.

Table 1: Crystallographic Data for a Related Rubidium Compound

ParameterValue
CompoundRubidium Methyldiazotate (Rb+·H3CN2O−)
Coordination Number of Rb+7
Maximum Rb—O Bond Length2.9871 (12) Å
Maximum Rb—N Bond Length3.1656 (15) Å

Note: This data is for a related compound and is provided for illustrative purposes.

Polymer Crystallinity and Orientation Studies

The crystallinity and orientation of poly(rubidium methacrylate) are crucial parameters that dictate its physical and mechanical properties. X-ray diffraction (XRD) is a primary technique used to investigate these characteristics. thermofisher.com XRD patterns of polymers can reveal the presence of crystalline domains, which appear as sharp peaks, superimposed on a broad amorphous halo. The degree of crystallinity can be estimated by comparing the integrated intensities of the crystalline peaks and the amorphous halo.

Furthermore, XRD can be employed to study the orientation of polymer chains, particularly in films or fibers. thermofisher.com Anisotropic diffraction patterns indicate a preferred orientation of the crystalline regions, which can be induced by processes such as stretching or extrusion. Small-angle X-ray scattering (SAXS) can provide complementary information on the size, shape, and distribution of crystalline domains within the amorphous matrix. thermofisher.com

While specific studies on poly(rubidium methacrylate) are limited, research on similar poly(alkyl methacrylates) demonstrates the utility of these techniques. For instance, studies on poly(methyl methacrylate) (PMMA) have utilized XRD to characterize its largely amorphous nature, with the potential for some ordering depending on tacticity and processing conditions.

Advanced Microscopy Techniques (Scanning Electron Microscopy, Transmission Electron Microscopy, Atomic Force Microscopy) for Morphological Characterization

Advanced microscopy techniques are indispensable for elucidating the surface and bulk morphology of rubidium methacrylate and its polymers at various length scales.

Surface Topography and Nanostructure Analysis

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. In the context of rubidium methacrylate polymers, SEM can be used to visualize the surface texture, porosity, and the presence of any aggregates or defects. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the surface, confirming the distribution of rubidium. grpetrology.comustb.edu.cn

Atomic Force Microscopy (AFM) is a powerful tool for characterizing surface topography at the nanoscale with high resolution. researchgate.net AFM can provide quantitative data on surface roughness and can be used to visualize the arrangement of polymer chains on a surface. mdpi.com For thin films of poly(rubidium methacrylate), AFM could reveal details about film uniformity, the presence of domains, and the effect of processing conditions on the surface nanostructure. researchgate.net

Bulk Morphology and Phase Separation Investigations

Transmission Electron Microscopy (TEM) offers insights into the internal structure or bulk morphology of the polymer. By examining thin sections of the material, TEM can reveal the presence of different phases, the dispersion of any additives or fillers, and the crystalline-amorphous structure. In the case of copolymers containing rubidium methacrylate, TEM can be instrumental in studying phase separation, providing information on the size, shape, and distribution of the different polymer domains.

The combination of these microscopy techniques provides a comprehensive understanding of the multiscale morphology of rubidium methacrylate and its polymers, which is essential for correlating structure with material properties. For instance, in the study of a rubidium ion-imprinted polymer, which may share structural motifs with rubidium methacrylate polymers, various characterization methods were used to confirm the surface structure. rsc.org

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Phase Transitions and Thermal Stability in Research Contexts

Thermal analysis techniques are critical for understanding the thermal stability and phase behavior of rubidium methacrylate and its polymers.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and decomposition profile of the material. For poly(rubidium methacrylate), TGA would reveal the onset temperature of degradation, the temperature of maximum degradation rate, and the percentage of residual mass at high temperatures. The thermal stability of poly(alkyl methacrylates) is known to be influenced by factors such as molecular weight and the nature of the alkyl group. polychemistry.com Cross-linking has also been shown to enhance the thermal stability of some methacrylate polymers. marquette.edu

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to identify phase transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For poly(rubidium methacrylate), DSC would be crucial for determining its Tg, which is a key parameter defining its application temperature range. The presence of the rubidium salt in the polymer structure is expected to influence the chain mobility and thus the glass transition temperature.

Table 2: Illustrative Thermal Properties of Methacrylate-Based Polymers

Polymer SystemOnset Degradation Temperature (°C)Char FormationKey Findings
Methyl Methacrylate-Divinylbenzene CopolymerIncreased with cross-linkingEnhancedAromatic nature of divinylbenzene (B73037) enhances thermal stability. marquette.edu
Poly(methyl methacrylate)~200-400LowDegradation primarily through depolymerization to monomer. polychemistry.com
PMMA/Layered Copper Hydroxy Methacrylate CompositesShifted to higher temperatures with additiveIncreasedSignificant enhancement in thermal stability with the additive. marquette.edu

Note: This table provides examples from related methacrylate polymer systems to illustrate the type of data obtained from thermal analysis.

Elemental Analysis (Inductively Coupled Plasma Atomic Emission Spectrometry, X-ray Fluorescence, Energy Dispersive Spectroscopy) for Rubidium Content and Purity Assessment

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) is a highly sensitive technique for determining the elemental composition of a sample. drawellanalytical.com To analyze a polymer sample for its rubidium content, it would first need to be digested, typically using strong acids, to bring the rubidium into solution. spectroscopyonline.com The solution is then introduced into the plasma, and the characteristic emission wavelengths of rubidium are measured to quantify its concentration. ecn.nlscribd.comnih.gov ICP-AES is capable of detecting trace levels of elements, making it suitable for both purity assessment and the determination of the primary rubidium content. ecn.nl

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. spectro.com XRF is particularly well-suited for the analysis of solid polymer samples with minimal sample preparation. thermofisher.comspecac.com The sample is irradiated with X-rays, causing the elements within it to emit characteristic fluorescent X-rays. By measuring the energy and intensity of these emitted X-rays, the elemental composition, including the rubidium content, can be determined. researchgate.net High-resolution wavelength dispersive X-ray fluorescence (HR-WDXRF) can provide detailed information about the atomic structure of rubidium compounds. rsc.org

Energy Dispersive Spectroscopy (EDS) , often coupled with a scanning electron microscope (SEM-EDS), provides elemental analysis of microscopic areas of a sample. thermofisher.com As the electron beam of the SEM scans the sample, it excites the atoms, which then emit characteristic X-rays. The EDS detector collects and analyzes these X-rays to identify the elements present and their relative abundance. grpetrology.com This technique is valuable for assessing the homogeneity of rubidium distribution within a polymer matrix and for identifying any elemental impurities. ustb.edu.cn

Table 3: Comparison of Elemental Analysis Techniques for Rubidium Determination

TechniqueSample FormDestructive?SensitivityKey Application
ICP-AESSolutionYesHigh (ppm-ppb)Accurate quantification of bulk rubidium content and trace impurities. drawellanalytical.comecn.nl
XRFSolid, Liquid, PowderNoModerateRapid, non-destructive analysis of rubidium content in solid polymers. thermofisher.comspectro.com
EDSSolidNoLowerMicro-area elemental analysis and mapping of rubidium distribution. grpetrology.comthermofisher.com

Mechanistic and Kinetic Investigations in Rubidium Methacrylate Polymerization Systems

Elucidation of Active Species and Propagation Mechanisms

The propagation in vinyl polymerization, including that of rubidium methacrylate (B99206), proceeds through the successive addition of monomers to an active species, which can be a radical, cation, or anion. nii.ac.jp For methacrylates, anionic polymerization is a common and effective method. nii.ac.jp The active species in these systems are typically classified based on their electronic charge. nii.ac.jp The choice of polymerization mechanism is highly dependent on the monomer's structure; anionic polymerization is particularly suitable for monomers with conjugated substituents like methacrylates. nii.ac.jp

The fundamental steps in radical polymerization, which can also be relevant under certain conditions or with specific initiators, include initiation, propagation, and termination. acs.org The propagation step involves the addition of a radical to a monomer, extending the polymer chain. mdpi.com

Table 1: General Steps in Vinyl Polymerization

StepDescription
Initiation Generation of active species from an initiator. nii.ac.jp
Propagation Successive addition of monomer units to the active species. nii.ac.jpmdpi.com
Termination Cessation of chain growth through various reactions. acs.org
Chain Transfer Transfer of the active site to another molecule, creating a new active species. rubbernews.com

Role of Rubidium Counterion in Polymerization Rate and Stereocontrol

The counterion in anionic polymerization significantly influences both the rate of polymerization and the stereochemistry of the resulting polymer. In the case of rubidium methacrylate, the rubidium (Rb+) cation plays a crucial role. The size and binding characteristics of the alkali metal cation affect the electrostatic forces along the growing polymer chain. gla.ac.uk

Studies on the copolymerization of methyl methacrylate with alkali metal methacrylates have shown that the reactivity of the alkali metal methacrylate radical towards the addition of methyl methacrylate increases as the size of the metal ion decreases. gla.ac.uk This suggests that smaller cations lead to a more reactive propagating species. This trend can be explained by the variation in electrostatic interactions due to the nature of the cation binding. gla.ac.uk

The stereochemistry of polymethacrylates is also heavily dependent on the counterion, solvent, and temperature. semanticscholar.org For instance, in the anionic polymerization of alkyl methacrylates, using lithium as the counterion in a non-polar solvent like toluene (B28343) typically results in a highly isotactic polymer. semanticscholar.org While specific data for rubidium is less common, the general principles suggest that the larger ionic radius of rubidium compared to lithium would lead to a different stereochemical outcome, likely favoring syndiotactic or atactic structures, especially in polar solvents. The interaction between the counterion and the growing polymer chain end dictates the stereochemistry of the monomer addition.

Kinetic Modeling and Simulation of Polymerization Processes

Kinetic modeling is an essential tool for understanding and predicting the behavior of polymerization reactions. For radical polymerizations, models often include steps for initiator decomposition, chain initiation, propagation, and termination. acs.org The development of mechanistic models, often implemented in software packages, allows for the simulation of complex polymerization systems. mdpi.com

These models can account for various factors, including the influence of electrostatic interactions on kinetic rate coefficients, especially in aqueous or polar systems. mdpi.com For instance, in the radical polymerization of charged monomers, the influence of counterion concentration on the kinetic rate coefficients can be significant and needs to be incorporated into the model. mdpi.com

A general approach to modeling involves defining the rate coefficients for each elementary reaction step. For example, in atom transfer radical polymerization (ATRP), a related controlled radical polymerization technique, the model includes rate constants for activation (kact), deactivation (kdeact), propagation (kp), and termination (kt). acs.org The equilibrium between active and dormant species is a key feature of these controlled polymerizations. acs.org

Table 2: Key Kinetic Parameters in Polymerization Modeling

ParameterDescriptionRelevance
kp Propagation rate coefficientDetermines the rate of chain growth. acs.org
kt Termination rate coefficientInfluences the molecular weight and polydispersity. acs.org
kact/kdeact Activation/deactivation rate coefficientsCrucial for controlled/living polymerizations. acs.org
ktr Chain transfer rate coefficientAffects molecular weight and can lead to branching. rubbernews.com

Chain Transfer and Termination Reactions in Rubidium Methacrylate Polymerizations

Chain transfer and termination are crucial side reactions that significantly impact the final properties of the polymer, such as molecular weight and its distribution. rubbernews.com

Chain Transfer: This process involves the transfer of the active center from a growing polymer chain to another molecule, such as a monomer, solvent, or a chain transfer agent. rubbernews.com This results in the termination of the growing chain and the initiation of a new one. rubbernews.com Chain transfer can be a method to control molecular weight. rubbernews.com In some cases, chain transfer to the monomer can lead to the formation of a branched macromolecule. rubbernews.com

Termination: In anionic polymerization, termination reactions can occur, especially at higher temperatures. tandfonline.comtandfonline.com Proposed termination mechanisms include an intermolecular reaction with the monomer's ester function, an intramolecular cyclization of the anion, or a reaction with the polymer's ester function. tandfonline.comtandfonline.com These termination reactions can lead to a broadening of the molecular weight distribution. tandfonline.comtandfonline.com The stability of the active species is a critical factor; for instance, in anionic polymerization of methyl methacrylate, the carbanions can be unstable at higher temperatures. tandfonline.com

In radical polymerizations, termination typically occurs through disproportionation or combination of two growing radical chains. acs.org The specific pathway can depend on the monomer type. For methacrylates, termination is often dominated by disproportionation. acs.org

Influence of Reaction Conditions (Temperature, Solvent, Initiator) on Polymerization Outcomes

The conditions under which polymerization is carried out have a profound effect on the reaction kinetics and the properties of the resulting polymer.

Temperature: Temperature influences the rates of all elementary reactions in the polymerization process. acs.org Generally, an increase in temperature leads to an increase in the polymerization rate. acs.org However, it can also increase the rate of side reactions like termination and chain transfer, which can be detrimental to the control over the polymerization. acs.org In some systems, a "ceiling temperature" exists above which polymerization does not occur. acs.org For autopolymerized polymethyl methacrylate resins, curing temperature has been shown to be a dominant factor in improving the surface hardness of the resin. nih.gov

Solvent: The choice of solvent is critical, particularly in ionic polymerizations. The polarity of the solvent affects the nature of the ion pair between the growing chain end and the counterion. In anionic polymerization of methacrylates, polar solvents can influence the stereochemistry of the resulting polymer. semanticscholar.org

Computational and Theoretical Chemistry Studies of Rubidium Methacrylate Systems

Quantum Mechanical (Ab Initio, Density Functional Theory) Calculations for Electronic Structure and Bonding

Quantum mechanics forms the fundamental basis for understanding the electronic structure and bonding in chemical systems. royalsocietypublishing.org Methods like Ab Initio (from first principles) and Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation, yielding detailed information about molecular orbitals, electron distribution, and interaction energies. uni-stuttgart.deresearchgate.net For a compound like rubidium methacrylate (B99206), which contains a heavy alkali metal, DFT is often the method of choice as it provides a good balance between computational accuracy and cost. mdpi.com These calculations are essential for elucidating the nature of the interaction between the rubidium cation and the methacrylate anion.

Molecular Orbital (MO) theory describes chemical bonding in terms of orbitals that extend over the entire molecule. icourse.clubmcmaster.ca An analysis of the rubidium methacrylate monomer would focus on the interaction between the orbitals of the methacrylate anion and the rubidium cation.

The key orbitals for understanding reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

Methacrylate Anion: In the isolated methacrylate anion, the HOMO is primarily located on the carboxylate group (-COO⁻), specifically on the oxygen atoms, representing the available lone pair electrons. The LUMO is predominantly centered on the π* anti-bonding orbital of the carbon-carbon double bond (C=C).

Influence of the Rubidium Ion: The rubidium ion (Rb⁺) has a closed-shell electronic configuration and interacts with the methacrylate anion mainly through electrostatic forces. This strong ionic interaction leads to a significant stabilization (lowering of energy) of the methacrylate anion's molecular orbitals. The effect is most pronounced on the HOMO, due to its proximity to the positive charge of the rubidium ion. This stabilization can influence the reactivity of the monomer in polymerization processes.

A conceptual representation of the key molecular orbitals is provided in the table below.

Orbital TypePrimary Location on Methacrylate AnionEnergy Level (Conceptual)Effect of Rubidium (Rb⁺) Ion
HOMONon-bonding orbitals on Oxygen atoms of the carboxylate groupE_HOMOSignificant stabilization (energy lowered)
LUMOπ* anti-bonding orbital of the C=C double bondE_LUMOModerate stabilization (energy lowered)
HOMO-LUMO GapE_LUMO - E_HOMOΔEGap may slightly increase due to differential stabilization

The bond between the rubidium ion and the methacrylate anion is fundamentally ionic. Quantum mechanical calculations can precisely quantify the strength of this interaction. royalsocietypublishing.org The interaction energy is typically calculated as the difference between the total energy of the rubidium methacrylate ion pair and the sum of the energies of the isolated rubidium cation and methacrylate anion.

The table below details the primary components of the interaction energy in the rubidium methacrylate system.

Interaction ComponentDescriptionRelative Magnitude
Electrostatic (Ionic) Attraction The primary attractive force between the positively charged rubidium ion (Rb⁺) and the negatively charged carboxylate group (-COO⁻) of the methacrylate anion.Dominant
Polarization The electric field of the rubidium ion distorts the electron cloud of the methacrylate anion, inducing a dipole that results in an additional attractive force.Significant
Dispersion (van der Waals) Weak, short-range attractive forces arising from temporary fluctuations in electron density in both the ion and the anion.Minor
Pauli Repulsion A very short-range repulsive force that arises when the electron clouds of the two ions begin to overlap, preventing the collapse of the system.Significant at very short distances

Molecular Dynamics Simulations for Conformational Analysis and Polymer Chain Behavior

While quantum mechanics is ideal for studying the details of chemical bonds, Molecular Dynamics (MD) simulations are used to explore the physical behavior of larger systems over time, such as the movement and folding of polymer chains. rug.nl MD simulations model a system as a collection of atoms interacting through a set of classical potential energy functions, known as a force field. By solving Newton's equations of motion for every atom, MD can predict the trajectory of the system, revealing macroscopic properties from microscopic behavior. mdpi.com

For poly(rubidium methacrylate), MD simulations can provide crucial insights into its structure and dynamics. researchgate.netnih.gov The presence of ionic Rb⁺ counter-ions along the polymer backbone introduces strong, long-range electrostatic interactions. These interactions would cause the formation of "ionic aggregates," where multiple ion pairs cluster together. These aggregates act as physical cross-links, profoundly influencing the polymer's conformation and behavior.

MD simulations can be used to analyze:

Polymer Dynamics: The simulations can track the movement of polymer segments, providing information on the material's glass transition temperature (Tg), the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. nih.gov

Structure of Ionic Aggregates: MD can reveal the size, shape, and distribution of the ionic clusters within the polymer matrix, which is critical for understanding the material's mechanical properties.

Prediction of Reaction Pathways and Transition States in Rubidium-Mediated Processes

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including polymerization. acs.org By using quantum mechanical methods like DFT, it is possible to map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. westlake.edu.cn This involves locating and calculating the energies of all relevant species, including reactants, intermediates, products, and, most importantly, transition states—the high-energy structures that represent the barrier to reaction. researchgate.netyok.gov.tr

In the context of rubidium methacrylate, a key process of interest is its polymerization. The rubidium ion can play a significant role in the reaction mechanism. For instance, in an anionic polymerization, the propagating species would be a carbanion with a closely associated Rb⁺ counter-ion. The nature of this ion pair can influence the rate and selectivity of the reaction.

Theoretical calculations can be used to:

Determine Activation Energies: By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) for the monomer addition step can be predicted. This allows for a comparison of different possible reaction pathways.

Analyze the Role of the Counter-ion: The calculations can model how the Rb⁺ ion coordinates to both the propagating chain end and the incoming monomer. This coordination can stabilize the transition state, potentially lowering the activation energy and accelerating the polymerization rate. Different models of solvation can also be included to understand the reaction in various media.

The following table presents a hypothetical comparison of activation energies for a polymerization step, illustrating how the presence of the rubidium ion might influence the reaction.

Reaction ScenarioDescriptionHypothetical Activation Energy (kJ/mol)
Uncatalyzed PropagationPropagation of a methacrylate radical (for comparison).~20-30
Rubidium-Mediated PropagationAnionic propagation with a Rb⁺ counter-ion coordinating to the incoming monomer.~10-20
Rubidium-Mediated (Solvent Separated)The Rb⁺ ion is separated from the propagating anion by solvent molecules, reducing its influence.~15-25

Theoretical Insights into Polymer Microstructure and Stereoregularity

The physical properties of a polymer are highly dependent on its microstructure, particularly its stereoregularity or tacticity. Tacticity describes the stereochemical arrangement of the chiral centers along the polymer chain. The main forms are:

Isotactic: All substituents are on the same side of the polymer backbone.

Syndiotactic: Substituents are on alternating sides of the backbone.

Atactic: Substituents are randomly arranged.

Template polymerization has been shown to be an effective method for controlling the stereoregularity of poly(methyl methacrylate) (PMMA). nih.gov The stereochemistry of the polymerization is determined at the transition state of the monomer addition step. Computational chemistry can provide profound insights into the factors that control this stereoselectivity. srce.hr By calculating the energies of the transition states leading to isotactic versus syndiotactic linkages, one can predict the polymer's final microstructure. psu.edu

For the polymerization of rubidium methacrylate, the Rb⁺ counter-ion is expected to play a crucial role in directing the stereochemistry. Theoretical models can investigate:

Transition State Geometries: The precise geometry of the transition state, including the coordination of the rubidium ion to the propagating chain end and the incoming monomer.

Steric and Electronic Effects: How the size of the rubidium ion and its associated solvent molecules create a specific steric environment that favors one direction of monomer approach over another.

Energy Differences: The energy difference between the isotactic and syndiotactic transition states (ΔΔE‡ = E‡_iso - E‡_syndio). Even small energy differences of a few kJ/mol can lead to a high degree of stereocontrol. Theoretical studies on related systems have successfully rationalized the origins of stereoselectivity in polymerization reactions. bogazici.edu.tr

Development of Force Fields for Rubidium-Containing Polymeric Systems

As mentioned in section 5.2, Molecular Dynamics simulations rely on force fields to describe the interactions between atoms. nih.gov While general-purpose force fields like AMBER and CHARMM exist, they often lack accurate parameters for less common species like the rubidium ion in a polymer matrix. wustl.edu Therefore, for accurate simulations of poly(rubidium methacrylate), the development of a specific, high-quality force field is a critical prerequisite. nih.govmpg.de

The development process involves defining the functional forms of the potential energy terms and then fitting the associated parameters to high-level quantum mechanical calculations and/or experimental data. nih.govresearchgate.net The goal is to create a model that can accurately reproduce the structure, dynamics, and thermodynamic properties of the system. acs.orgbiorxiv.org

A force field for poly(rubidium methacrylate) would require the development and validation of the following parameters:

Parameter TypeDescriptionParameterization Source
Bond Stretching Describes the energy associated with stretching or compressing a covalent bond (e.g., C-C, C-H, C=O). Parameters include the equilibrium bond length (r₀) and the force constant (k_b).Quantum mechanical geometry optimizations; Spectroscopic data (e.g., IR).
Angle Bending Describes the energy required to bend the angle between three bonded atoms (e.g., C-C-C). Parameters include the equilibrium angle (θ₀) and the force constant (k_θ).Quantum mechanical calculations; Spectroscopic data.
Torsional (Dihedral) Angles Describes the energy profile for rotation around a central bond (e.g., C-C-C-O). This is crucial for polymer conformation. Parameters include the periodicity and energy barrier height.Quantum mechanical potential energy surface scans along the dihedral angle.
Non-Bonded: van der Waals Models short-range repulsion and long-range attraction between atoms using a function like the Lennard-Jones potential. Parameters include the collision diameter (σ) and the well depth (ε).Fitting to experimental data (e.g., liquid density, heat of vaporization) or quantum mechanical interaction energy calculations.
Non-Bonded: Electrostatics Models the Coulombic interaction between atoms based on their partial atomic charges (q). This is especially critical for an ionic system.Partial charges are derived from fitting to the quantum mechanically calculated electrostatic potential of the monomer and its fragments.
Specific Rb⁺ Parameters The Lennard-Jones parameters (σ_Rb, ε_Rb) and the formal charge (+1.0) for the rubidium ion are essential for correctly modeling its interaction with the polymer and other ions.Fitting to experimental data of rubidium salts (e.g., lattice energies, solution properties) and QM calculations of Rb⁺ interacting with relevant small molecules.

Exploration of Coordination Chemistry and Hybrid Materials Incorporating Rubidium Methacrylate

Design and Synthesis of Rubidium Methacrylate-Based Coordination Polymers

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. youtube.com The incorporation of rubidium methacrylate (B99206) into such structures involves considering the specific coordination behavior of the rubidium ion and the role of the methacrylate ligand in bridging metal centers.

The design of ligands for coordination with alkali metals like rubidium is crucial for directing the final structure. The interaction between the rubidium cation (Rb⁺) and the methacrylate anion is primarily electrostatic. The carboxylate group of the methacrylate ligand coordinates with the Rb⁺ ion. However, to achieve higher selectivity and structural complexity, co-ligands are often employed.

A notable strategy involves the use of macrocyclic ligands, such as crown ethers, in conjunction with functional monomers like methacrylic acid. In the synthesis of rubidium ion-imprinted polymers (Rb⁺-IIPs), 18-crown-6 (B118740) is used as a selective ligand for the Rb⁺ template ion, while methacrylic acid acts as the functional monomer. rsc.org The crown ether encapsulates the rubidium ion, and this complex then interacts with the methacrylic acid monomers before polymerization. This pre-organization enhances the selectivity of the final polymer for rubidium ions. rsc.org The interaction is a synergistic one, where the macrocyclic effect of the crown ether and hydrogen bonding between the crown ether and methacrylic acid contribute to the stable coordination environment for the rubidium ion. rsc.org

The coordination number and geometry of alkali metals can be flexible, which influences the resulting polymer structure. For instance, in related rubidium salts, the cation can achieve a high coordination number of 12 by interacting with multiple oxygen and nitrogen atoms from the surrounding ligands. nih.gov This suggests that in a rubidium methacrylate polymer, the Rb⁺ ion would likely be coordinated to multiple carboxylate oxygen atoms from different methacrylate units, leading to a cross-linked network.

Table 1: Components in the Synthesis of a Rubidium-Selective Polymer Network

ComponentRoleExample CompoundReference
Template IonProvides the structural template for the polymer's binding sites.Rubidium Ion (Rb⁺) rsc.org
Functional MonomerProvides the primary coordinating group that interacts with the metal ion.Methacrylic Acid (MAA) rsc.org
Selective LigandEnhances the selectivity for the template ion through specific coordination.18-crown-6 rsc.org
Cross-linking AgentForms the polymer backbone and creates a rigid 3D structure.Ethylene (B1197577) Glycol Dimethacrylate (EGDMA) rsc.org
InitiatorInitiates the polymerization process.2,2′-azobisisobutyronitrile (AIBN) rsc.org

The formation of coordination polymers is a spontaneous self-assembly process driven by the formation of coordinate bonds between the metal centers and the ligands. youtube.com Crystal engineering principles can be applied to predict and control the resulting structures. In the case of rubidium-containing coordination networks, the assembly is governed by a combination of strong ion-dipole interactions and, where applicable, hydrogen bonding. nih.gov

The predictable nature of these interactions allows for rational design. For example, the mutual interactions between donor and acceptor sites on ligands can dictate the self-assembly of anionic chains, which are then linked by the rubidium cations. nih.gov The large size and flexible coordination sphere of the Rb⁺ ion allow it to bridge multiple ligand components, facilitating the formation of extended 2D or 3D networks. While single-crystal X-ray diffraction is the definitive method for characterizing these structures, techniques like slow evaporation, solvent layering, or slow cooling are commonly used to promote the crystallization required for such analysis. youtube.com

Hybrid Inorganic-Organic Materials Utilizing Rubidium Methacrylate

Hybrid inorganic-organic materials combine the properties of both components, such as the mechanical strength and thermal stability of inorganic materials with the flexibility and processability of organic polymers. nih.govfsu.edu Rubidium methacrylate can be a valuable component in these materials, either as a precursor for the inorganic phase or as a functional organic component.

Intercalation compounds are formed by the insertion of guest atoms, ions, or molecules into a host material with a layered structure. Rubidium is well-known for its ability to intercalate into graphitic materials, forming graphite (B72142) intercalation compounds (GICs). arxiv.orgaps.orgrsc.org This process involves the insertion of rubidium layers between the graphene sheets, resulting in a staged structure where the rubidium-to-carbon ratio can vary.

Electrochemical studies have shown that rubidium ions can be reversibly inserted into graphite, forming distinct phases such as RbC₈ (Stage 1), RbC₂₄ (Stage 2), and RbC₃₆ (Stage 3). rsc.org This demonstrates the ability of rubidium to form well-ordered, layered inorganic-organic hybrids with carbon. The intercalation leads to a significant n-type doping of the graphene layers. arxiv.orgrsc.org While these compounds are typically formed from elemental rubidium or simple salts rather than rubidium methacrylate, they serve as a key example of the formation of rubidium-containing layered hybrid structures. The principles governing the stability and staging of these GICs are relevant to the design of other layered materials incorporating rubidium.

Table 2: Structural Characteristics of Rubidium-Graphite Intercalation Compounds (Rb-GICs)

Compound FormulaStageIntercalate Stacking OrderIn-plane SuperlatticeReference
RbC₈1α, β, γ, δp(2 × 2)R0° aps.orgrsc.org
RbC₂₄2Not specifiedp(√7 × √7)R±19.1° aps.orgrsc.org
RbC₃₆3Not specifiedNot specified rsc.org

The sol-gel process is a versatile method for synthesizing inorganic and hybrid materials at low temperatures. mdpi.com It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides. Hybrid sol-gel materials are often created using organo-alkoxysilane precursors that contain a polymerizable organic group, such as a methacrylate. mdpi.com

A common precursor for this purpose is 3-(trimethoxysilyl)propyl methacrylate (MAPTMS). researchgate.net In a typical synthesis, MAPTMS is co-condensed with other precursors like tetraethyl orthosilicate (B98303) (TEOS) or metal alkoxides (e.g., zirconium tetrapropoxide) to form an inorganic oxide network that is covalently bonded to the methacrylate groups. researchgate.net

Rubidium methacrylate could be incorporated into such a system as a precursor that modifies the inorganic network. The Rb⁺ ions would be dispersed throughout the silica (B1680970) or zirconia-based matrix, influencing its properties. The methacrylate groups, originating from both MAPTMS and rubidium methacrylate, could then be polymerized to form an interpenetrating organic network, enhancing the mechanical integrity of the final composite material. The sol-gel method offers a pathway to create homogeneous, rubidium-doped hybrid glasses and ceramics with functionalities derived from both the inorganic host and the organic methacrylate polymer. mdpi.com

Ion-Exchange Properties and Applications of Rubidium Methacrylate Coordination Networks

Coordination networks and polymers can possess porous structures that are suitable for applications in separation and ion exchange. researchgate.net Materials specifically designed to interact with rubidium have significant potential, given the economic importance of selectively extracting rubidium from various sources.

Research has demonstrated the creation of rubidium ion-imprinted polymers (Rb⁺-IIPs) using methacrylic acid as the functional monomer and ethylene glycol dimethacrylate as a cross-linker. rsc.org These materials exhibit remarkable ion-exchange capabilities. The synthesis process creates cavities within the polymer network that are specifically shaped to recognize and bind Rb⁺ ions.

These Rb⁺-IIPs show a high adsorption capacity and excellent selectivity for rubidium over other alkali metal ions such as lithium, sodium, and potassium. rsc.org The adsorption process is rapid, reaching equilibrium within minutes. The performance of these materials highlights their potential application in the efficient and selective separation of rubidium ions from aqueous solutions. The robust polymer structure also allows for repeated use, as the adsorbed rubidium can be eluted, regenerating the material for subsequent ion-exchange cycles. rsc.org

Table 3: Ion-Exchange Performance of a Rubidium Ion-Imprinted Polymer (Rb⁺-IIP)

ParameterValueConditionsReference
Maximum Adsorption Capacity213.08 mg g⁻¹pH 9.8 rsc.org
Adsorption Equilibrium Time< 6 minutes- rsc.org
Kinetic Model FitPseudo-second-order- rsc.org
Isotherm Model FitLangmuir- rsc.org
SelectivityHigh for Rb⁺ in the presence of Li⁺, Na⁺, and K⁺- rsc.org
ReusabilityMaintained performance over 8 adsorption-desorption cycles- rsc.org

Structural Correlations and Influence of Rubidium Coordination Environment

The interaction between the rubidium cation and the carboxylate group of the methacrylate ligand is expected to govern the structural framework. Studies on analogous rubidium carboxylates, such as rubidium anthranilate, rubidium salicylate (B1505791), and rubidium hydrogen maleate (B1232345), provide critical insights into the likely coordination modes and resulting structural motifs. tum.deresearchgate.net

In crystalline rubidium carboxylates, the Rb⁺ ion demonstrates a strong preference for coordination with oxygen atoms. For instance, in rubidium anthranilate monohydrate (Rb(Anth)(H₂O)) and cesium salicylate monohydrate (Cs(Sal)(H₂O)), the metal cations are coordinated exclusively by oxygen atoms, achieving coordination numbers of 7 and 8, respectively. tum.de This coordination involves both the oxygen atoms of the carboxylate groups and water molecules, when present. The resulting structures are often layered, with the cations and the polar carboxylate groups forming core domains, which are then separated by the organic portions of the ligands. tum.de

This tendency to form polymeric or layered structures is a direct consequence of the coordination environment of the rubidium ion. The carboxylate group can act as a bridging ligand, linking multiple Rb⁺ centers to extend the structure into one, two, or three dimensions. The specific coordination mode of the carboxylate—whether it is monodentate, bidentate chelating, or bidentate bridging—will significantly influence the dimensionality of the resulting framework.

The influence of the Rb⁺ coordination environment extends to the formation of hybrid inorganic-organic materials. The structure of a hybrid material incorporating rubidium methacrylate would be dictated by how the rubidium-carboxylate coordination network assembles. The formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks built from Rb⁺ ions and methacrylate anions would serve as the inorganic component, into which other organic or inorganic components could be integrated. The electrostatic forces and steric effects governing the rubidium coordination sphere would be the main factors directing the self-assembly of these complex materials. tum.de

Detailed Research Findings in Analogous Rubidium Carboxylates

To illustrate the principles of rubidium coordination, detailed structural data from related rubidium carboxylate compounds are presented below. These findings serve as a strong predictive model for the structural behavior of rubidium methacrylate.

In a study of rubidium hydrogen maleate, the rubidium ion is coordinated by a complex arrangement of oxygen atoms from the maleate anions. researchgate.net Similarly, research on rubidium anthranilate reveals a seven-coordinate rubidium ion. tum.de The key structural parameters from these studies are summarized in the following tables.

Coordination Environment in Rubidium Carboxylate Structures
CompoundCoordination Number of Rb⁺Coordinating AtomsStructural MotifReference
Rubidium Anthranilate Monohydrate7OxygenLayer Structure tum.de
Rubidium Hydrogen MaleateVariable (High)OxygenComplex 3D Network researchgate.net

The bond lengths between rubidium and the coordinating oxygen atoms provide further insight into the nature of the interaction. These distances are consistent with predominantly ionic bonding and vary depending on the specific geometry of the coordination sphere.

Selected Rubidium-Oxygen (Rb-O) Bond Distances in Rubidium Hydrogen Maleate
BondDistance (Å)Reference
Rb-O112.951 researchgate.net
Rb-O11'2.966 researchgate.net
Rb-O423.039 researchgate.net
Rb-O413.180 researchgate.net

Research Directions in Advanced Functional Materials Derived from Rubidium Methacrylate Systems

Development of Rubidium Ion-Imprinted Polymers for Selective Separation and Sensing

Ion-imprinted polymers (IIPs) are synthetic materials designed with recognition sites tailored to a specific target ion, functioning much like a molecular lock and key. mdpi.comresearchgate.net This technology is particularly promising for the selective extraction of rubidium, a valuable element often found in low concentrations with other similar alkali metals. The synthesis of rubidium-selective IIPs involves polymerizing functional monomers around a rubidium "template" ion; subsequent removal of the template leaves cavities that are perfectly shaped for rebinding rubidium ions with high selectivity. mdpi.comresearchgate.net

The efficacy of rubidium ion-imprinted polymers (Rb⁺-IIPs) hinges on the careful selection of their chemical components to create a highly specific binding environment. nih.gov

Template Ion : The rubidium ion (Rb⁺) itself serves as the template around which the polymer is formed.

Functional Monomer : Methacrylic acid (MAA) is frequently used as a functional monomer. rsc.orgcip.com.cn Its carboxyl groups can interact with the Rb⁺ ion, forming a pre-polymerization complex that is crucial for creating the recognition sites.

Selective Ligand : To significantly enhance selectivity, ligands that can specifically complex with rubidium ions are incorporated. Crown ethers, such as 18-crown-6 (B118740), are particularly effective due to their cavity size, which is well-suited for encapsulating the rubidium ion. rsc.orgcip.com.cnrsc.org This synergistic interaction between the crown ether and the functional monomer creates a highly specific binding pocket.

Cross-linking Agent : Ethylene (B1197577) glycol dimethacrylate (EGDMA) is a common cross-linker that provides the polymer with a rigid, porous 3D structure. rsc.orgcip.com.cn This structural integrity is vital for maintaining the shape of the imprinted cavities after the template ion is removed.

Initiator : The polymerization process is typically initiated by a free-radical initiator like 2,2′-azobisisobutyronitrile (AIBN). rsc.orgcip.com.cn

Support Matrix : To improve the accessibility of the binding sites and enhance mass transfer, the imprinting can be performed on the surface of a support material. nih.gov Techniques have utilized carriers like polydopamine-coated magnetic graphite (B72142) oxide and silica (B1680970) to create surface-imprinted polymers. cip.com.cnrsc.org

The combination of these components results in a polymer with cavities that are sterically and chemically complementary to the rubidium ion, allowing for its preferential capture from solutions containing competing ions like potassium, sodium, and lithium. rsc.orgrsc.org

Understanding the adsorption behavior of Rb⁺-IIPs is critical for optimizing their application in separation processes. Studies have shown that these materials exhibit rapid and efficient uptake of rubidium ions.

Adsorption Kinetics : The adsorption process is often very fast, with some Rb⁺-IIPs reaching equilibrium in as little as 6 to 25 minutes. rsc.orgcip.com.cn The experimental data frequently aligns with the pseudo-second-order kinetic model. cip.com.cnrsc.orgresearchgate.net This suggests that the rate-limiting step is chemisorption, involving the formation of chemical bonds between the rubidium ions and the active sites within the imprinted cavities. rsc.orgresearchgate.net

Adsorption Isotherms : The relationship between the concentration of rubidium ions in the solution and the amount adsorbed by the polymer at equilibrium is described by isotherm models. The Langmuir model has been shown to fit the adsorption data well for several Rb⁺-IIP systems, indicating that the adsorption occurs as a monolayer on a homogeneous surface. rsc.orgrsc.org In other cases, the Freundlich model provides a better fit, suggesting adsorption on a heterogeneous surface. cip.com.cnresearchgate.net These polymers have demonstrated high maximum adsorption capacities, reaching values as high as 213.08 mg/g under optimal pH conditions. rsc.org

Below is an interactive table summarizing the adsorption performance of various Rb⁺-IIPs reported in the literature.

Functional MonomerLigandMax. Adsorption Capacity (mg/g)Optimal pHKinetic ModelIsotherm ModelReference
Methacrylic Acid18-crown-618610Pseudo-second-orderLangmuir rsc.org
Methacrylic AcidBenzo-12-crown-4129.99.5Pseudo-second-orderFreundlich researchgate.net
Methacrylic Acid18-crown-6213.089.8Pseudo-second-orderLangmuir rsc.org
Methacrylic Acid18-crown-6200.19Not SpecifiedPseudo-second-orderFreundlich cip.com.cn

For practical and economic viability, it is essential that ion-imprinted materials can be reused multiple times without a significant loss of performance. nih.gov Research has demonstrated the excellent stability and reusability of Rb⁺-IIPs. nih.gov

These polymers can undergo numerous adsorption-desorption cycles. For instance, some Rb⁺-IIPs have been successfully reused for seven to eight consecutive cycles while retaining high adsorption efficiency. rsc.orgrsc.org One study reported that the polymer maintained over 87% of its initial adsorption capacity after seven cycles. rsc.org Another found that the adsorption capacity decreased by only 8.2% after six cycles of use. researchgate.net

The regeneration process typically involves washing the polymer with an acidic solution, such as hydrochloric acid (HCl), to leach out the bound rubidium ions and restore the empty recognition sites. nih.gov This robust reusability confirms the chemical stability of the imprinted polymers and underscores their potential for sustainable application in industrial separation processes. rsc.orgrsc.org

Investigation of Rubidium Methacrylate (B99206) in Smart Materials and Responsive Systems

The incorporation of rubidium methacrylate into polymer structures opens up possibilities for creating "smart" materials that can change their properties in response to external stimuli. rsc.org This field of research is focused on leveraging the ionic nature of the rubidium methacrylate unit to induce macroscopic changes in the material.

Stimuli-responsive polymers are materials that undergo significant changes in their physical or chemical properties in response to small changes in their environment, such as pH, temperature, or light. acs.org Polymers containing methacrylic acid are well-known for their pH-responsive behavior. mit.eduresearchgate.net

The development of electroactive or optically active materials using rubidium methacrylate is a more nascent area of investigation. The unique electronic and physical properties of the rubidium ion suggest potential for novel applications.

Electroactive Materials : The mobility of rubidium ions (Rb⁺) within a polymer matrix under an applied electric field could be exploited to create ion-conductive materials. Such materials are essential components in solid-state batteries, sensors, and electrochromic devices. The incorporation of rubidium methacrylate could be explored to modulate the ionic conductivity of polymer electrolytes.

Nanomaterials and Nanocomposites involving Rubidium Methacrylate

The exploration of rubidium methacrylate in the realm of nanomaterials is a nascent field, with research primarily focusing on the incorporation of rubidium ions into various nanostructures rather than the direct synthesis of rubidium methacrylate nanoparticles. The potential, however, is significant, drawing from established methodologies in nanoparticle synthesis and polymer science.

Direct synthesis routes for nanoparticles or nanofibers composed purely of rubidium methacrylate are not extensively documented in current literature. However, the synthesis of nanoparticles containing rubidium provides a foundational methodology. For instance, rubidium-containing bioactive glass nanoparticles (BGNs) have been successfully synthesized using a modified Stöber method. researchgate.net This sol-gel approach allows for the incorporation of rubidium at different atomic percentages into a silica-based matrix, resulting in monodispersed spherical nanoparticles with sizes around 100 nm. researchgate.net While this method does not produce pure rubidium methacrylate nanoparticles, it demonstrates a viable pathway for embedding rubidium within a nanostructure, which could be adapted by using methacrylate precursors.

In the context of nanofibers, electrospinning is a dominant technique for producing polymer-based fibers. mdpi.comresearchgate.net Research has demonstrated the fabrication of poly(acrylonitrile-co-methyl methacrylate) (PANMM) nanofibers, where the concentration of the polymer solution is a key parameter in controlling fiber diameter and morphology. mdpi.comresearchgate.net It is conceivable that rubidium methacrylate could be incorporated into an electrospinning solution with a carrier polymer, such as polymethyl methacrylate (PMMA) or polyvinyl alcohol, to produce composite nanofibers. nih.govahievran.edu.tr The properties of such fibers would depend on the concentration of rubidium methacrylate and the processing parameters.

Table 1: Potential Synthesis Routes for Rubidium Methacrylate-based Nanomaterials

Nanomaterial Type Potential Synthesis Method Key Parameters
Rubidium-containing Nanoparticles Modified Stöber (Sol-Gel) Precursor concentration, pH, temperature, catalyst

The integration of rubidium-containing species into polymer matrices offers a promising avenue for creating functional materials with tailored properties. A notable example is the development of a rubidium ion-imprinted polymer (Rb⁺-IIP) for the selective separation of rubidium ions. rsc.org This material was prepared by bulk polymerization using methacrylic acid as a functional monomer and ethylene glycol dimethacrylate as a cross-linking agent, with rubidium ions acting as the template. rsc.org The resulting polymer demonstrated high adsorption capacity and selectivity for rubidium ions, showcasing the potential of methacrylate-based polymers in ion sequestration and recognition. rsc.org

The properties of these ion-imprinted polymers are highly dependent on the synthesis and adsorption conditions.

Table 2: Adsorption Characteristics of Rubidium Ion-Imprinted Polymer (Rb⁺-IIP)

Property Value/Model Reference
Adsorption Equilibrium Time < 6 minutes rsc.org
Maximum Adsorption Capacity 213.08 mg g⁻¹ (at pH 9.8) rsc.org
Kinetic Model Pseudo-second-order rsc.org
Isotherm Model Langmuir rsc.org

Beyond ion imprinting, the broader field of polymer nanocomposites provides a blueprint for how rubidium methacrylate could be used. Nanoparticles are frequently incorporated into polymer matrices like polymethyl methacrylate (PMMA) to enhance mechanical, thermal, and radiation shielding properties. ekb.egresearchgate.netmdpi.com For example, reinforcing PMMA with zirconia (ZrO₂) nanoparticles has been shown to significantly improve its capacity to attenuate gamma rays. researchgate.netnih.gov The effectiveness of the shielding is dependent on the filler concentration and the particle size, with nanoparticles generally offering better performance than microparticles. researchgate.netnih.gov Similarly, rubidium methacrylate, or nanoparticles derived from it, could potentially be integrated into PMMA or other polymer matrices to modify their optical, electrical, or shielding characteristics, leveraging the specific properties of the rubidium ion.

Frontier Applications in Specialized Chemical Systems (e.g., Catalysis, Scintillation, Quantum Technologies)

The unique electronic properties of rubidium suggest that rubidium methacrylate could serve as a valuable precursor in several advanced technological applications, from catalysis to quantum information science.

While rubidium methacrylate itself is not typically cited as a direct catalyst, it can serve as a precursor for introducing rubidium into catalytic systems. Alkali metals, including rubidium, are often used as promoters to enhance the activity and selectivity of heterogeneous catalysts. For instance, in ammonia (B1221849) synthesis, rubidium has been studied as a promoter for carbon-supported ruthenium catalysts. researchgate.net The presence of rubidium was found to influence the interaction between the active metal (ruthenium) and the support, which in turn affects the catalyst's performance. researchgate.net

Rubidium methacrylate could be used to impregnate a catalyst support (e.g., silica, alumina), followed by a calcination step to decompose the methacrylate ligand and leave behind finely dispersed rubidium oxide species. This method could offer precise control over the loading and distribution of the rubidium promoter. The broader context of catalysis for producing methyl methacrylate (MMA) involves various catalytic systems, often based on palladium or heteropolycompounds, where promoters and support materials play a crucial role. researchgate.netrsc.orgunibo.it

Table 3: Examples of Catalytic Systems for Methacrylate Synthesis

Feedstock Catalyst Type Key Elements Reference
Ethylene Homogeneous Palladium, Molybdenum researchgate.netunibo.it
Isobutane Heterogeneous Heteropolycompounds rsc.org

Scintillation Materials: Scintillators are materials that emit light when exposed to ionizing radiation, a property crucial for detectors in medical imaging, high-energy physics, and security. nih.govhellma-materials.com The performance of a scintillator is defined by properties such as light yield, decay time, and energy resolution. nih.govscionix.nl Common high-performance scintillators are inorganic crystals like thallium-doped sodium iodide (NaI(Tl)) and cerium-doped lanthanum bromide (LaBr₃(Ce)), which are chosen for their high density and atomic number (Z), leading to efficient gamma-ray absorption. hellma-materials.comscionix.nlwikipedia.org

There is currently no specific research demonstrating the use of rubidium methacrylate as a scintillator. However, as a rubidium-containing compound, it could be explored as a component in novel scintillator formulations. This could involve its incorporation into plastic scintillators, where an organic polymer matrix is doped with scintillating molecules, or as a precursor in the synthesis of novel inorganic scintillator crystals. hellma-materials.com

Quantum Technologies: The element rubidium is a cornerstone of modern quantum technology. quera.com Its well-defined atomic energy levels and the ability to precisely control them with lasers make it ideal for a range of quantum applications. quera.comassociationofresearch.org Rubidium atoms, particularly the isotope Rubidium-87, are frequently used as qubits in neutral-atom quantum computers. quera.com In these systems, individual atoms are cooled to near absolute zero and trapped in optical lattices, where they can be manipulated to perform quantum computations. quera.comsciencedaily.com

Furthermore, rubidium is critical for developing some of the world's most accurate atomic clocks and is used in fundamental physics research, including studies of Bose-Einstein condensates. quera.com In these applications, a source of rubidium atoms is required. Rubidium methacrylate could potentially serve as a precursor material for delivering rubidium to these highly specialized systems, possibly through thermal decomposition or other targeted delivery methods. Its role would be as a chemical source for the element that is fundamental to the quantum phenomena being exploited. quera.comsciencedaily.com

Concluding Perspectives on Rubidium Methacrylate Research

Summary of Key Academic Discoveries and Methodological Advancements

The most significant breakthrough in the study of rubidium and methacrylate (B99206) interactions is the creation of rubidium ion-imprinted polymers (Rb⁺-IIPs). rsc.org These materials represent a substantial methodological advancement in separation science, offering high selectivity for rubidium, which is often challenging to extract due to the chemical similarities it shares with other alkali metals like sodium and potassium. rsc.org

Methodological Advancements: A key methodology is the use of bulk polymerization to synthesize these specialized polymers. rsc.org In this process, methacrylic acid (MAA) serves as a functional monomer, which arranges itself around a rubidium ion "template." rsc.orgacs.org A crucial innovation was the incorporation of a selective ligand, such as 18-crown-6 (B118740) ether, which forms a stable complex with the rubidium ion, enhancing the precision of the imprinting process. rsc.org This complex is then locked into a rigid polymer structure using a cross-linking agent like ethylene (B1197577) glycol dimethacrylate (EGDMA). rsc.orgacs.org Subsequent removal of the rubidium template ion leaves behind cavities specifically shaped to recognize and re-bind with other rubidium ions. unesp.br

Key Academic Discoveries:

High Selectivity and Efficiency: Research has demonstrated that these Rb⁺-IIPs exhibit excellent selectivity for rubidium ions, even in the presence of other competing alkali metal ions. rsc.org

Rapid Adsorption Kinetics: The polymers have shown remarkably fast adsorption, reaching equilibrium in as little as six minutes. rsc.org

High Adsorption Capacity: Studies have reported a maximum adsorption capacity of 213.08 mg of rubidium per gram of the polymer at an optimal pH of 9.8, indicating a highly efficient material. rsc.org

Reusability: The Rb⁺-IIPs have proven to be robust, maintaining their effectiveness over multiple cycles of adsorption and desorption, which is a critical factor for practical applications. rsc.org

These discoveries are underpinned by the synergistic effect between the crown ether's macrocyclic structure and hydrogen bonding with the methacrylic acid, creating a highly specific binding environment for the rubidium ion. rsc.org

Table 1: Synthesis Components for Rubidium Ion-Imprinted Polymer Interactive data table based on research findings.

Component Role Chemical Substance Used Rationale
Template Ion Rubidium Ion (Rb⁺) The target ion for which the polymer's selective cavities are designed.
Functional Monomer Methacrylic Acid (MAA) Interacts with the template ion complex to form the binding sites. rsc.orgacs.org
Selective Ligand 18-Crown-6 (18C6) Ether Forms a stable complex with Rb⁺, enhancing imprinting selectivity. rsc.org
Cross-linking Agent Ethylene Glycol Dimethacrylate (EGDMA) Creates the rigid, porous polymer network structure. rsc.orgacs.org
Initiator 2,2′-Azobisisobutyronitrile (AIBN) Initiates the polymerization reaction. rsc.orgacs.org

Identification of Remaining Challenges and Knowledge Gaps

Despite the success in creating functional polymers, significant challenges and knowledge gaps remain in the field of rubidium methacrylate.

Lack of Fundamental Characterization: The most prominent knowledge gap is the absence of research on the simple salt, rubidium methacrylate, as an isolated and characterized compound. Its fundamental chemical and physical properties, crystal structure, and thermal stability are largely undocumented in academic literature.

Scalability of Polymer Synthesis: While laboratory-scale synthesis of Rb⁺-IIPs has been successful, scaling up the production for industrial or large-scale environmental applications presents a significant challenge. rsc.orgacs.org Maintaining the high selectivity and structural integrity of the polymer during mass production requires further research.

Performance in Real-World Conditions: Most studies on Rb⁺-IIPs have been conducted under controlled laboratory conditions. A major challenge is to validate the performance and long-term stability of these materials in complex, real-world environments such as salt lake brines or industrial wastewater, which contain a multitude of competing ions and potential foulants.

Understanding the Binding Mechanism: Although the role of the crown ether and methacrylic acid is established, a deeper, quantum-level understanding of the non-covalent interactions within the imprinted cavities could lead to the design of even more efficient and selective materials.

Future Research Trajectories and Interdisciplinary Opportunities

The current body of research opens up several promising avenues for future investigation, with opportunities for interdisciplinary collaboration.

Synthesis and Characterization of Rubidium Methacrylate: A foundational research trajectory would be the formal synthesis, purification, and comprehensive characterization of the rubidium methacrylate salt. This would involve techniques like X-ray crystallography, NMR spectroscopy, and thermal analysis to establish its fundamental properties. This data would be invaluable for materials science and theoretical chemistry.

Advanced Polymer Design: Future work could explore variations in the ion-imprinting methodology. This includes testing alternative functional monomers, different crown ethers or other ligands, and novel cross-linking agents to further enhance selectivity, capacity, and chemical resistance. This research lies at the intersection of polymer chemistry and materials science.

Applications in Strategic Resource Recovery: With rubidium being a valuable element in high-tech applications like atomic clocks and specialty glasses, there is a significant opportunity to apply Rb⁺-IIP technology to the mining and recycling industries. echemi.comsamaterials.comazom.com Collaborative projects between materials scientists and environmental or chemical engineers could focus on developing systems for extracting rubidium from low-concentration sources.

Development of Rubidium-Based Materials: Research could be initiated to explore the potential of rubidium methacrylate as a monomer or co-monomer in polymerization reactions. The incorporation of rubidium into polymer chains could impart unique properties, such as altered refractive indices for optical applications or enhanced conductivity, creating opportunities in materials science and electronics.

Computational Modeling: There is a substantial opportunity for computational chemists to model the interactions between rubidium ions, methacrylate groups, and ligands. acs.org Such studies could predict optimal polymer structures and binding affinities, accelerating the experimental design of next-generation separation materials and reducing reliance on trial-and-error synthesis.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing rubidium methacrylate complexes, and how can purity be ensured?

  • Methodological Answer: Synthesis typically involves reacting rubidium carbonate (Rb₂CO₃) with methacrylic acid under inert conditions to prevent oxidation. Stoichiometric ratios (e.g., 1:2 Rb:methacrylate) must be calibrated using titration. Purity is verified via elemental analysis (C, H, Rb content) and NMR spectroscopy. For reproducibility, document reaction parameters (temperature, solvent, stirring rate) and employ inert gas purging .

Q. Which spectroscopic techniques are most effective for characterizing rubidium-methacrylate interactions?

  • Methodological Answer:

  • FTIR: Identifies carboxylate (COO⁻) stretching modes (asymmetric ~1550 cm⁻¹, symmetric ~1400 cm⁻¹) to confirm Rb coordination.
  • NMR: ¹H NMR detects methacrylate vinyl protons (δ 5.5–6.2 ppm), while ⁸⁷Rb NMR (though challenging due to low sensitivity) can probe Rb’s electronic environment .
  • XRD: Resolves crystal structure and Rb-O bond distances (typically ~2.8–3.0 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for rubidium-methacrylate complexes?

  • Methodological Answer: Discrepancies often arise from solvent effects (e.g., DMSO vs. H₂O) or counterion interactions (Cl⁻ vs. NO₃⁻). Standardize conditions:

Use deuterated solvents with low viscosity (e.g., D₂O for aqueous systems).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.